molecular formula C11H17ClN2O B8497501 Benzamidine, p-butoxy-, monohydrochloride CAS No. 29148-02-5

Benzamidine, p-butoxy-, monohydrochloride

Cat. No. B8497501
CAS RN: 29148-02-5
M. Wt: 228.72 g/mol
InChI Key: BKDZKCNGDFVPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04066570

Procedure details

The starting material can be obtained according to the procedure of A. R. Todd and F. Bergel, J. Chem. Soc. 1937, 365 by reaction of p-n-butoxybenzamidine hydrochloride with α-ethoxymethylene-α -cyanoacetic acid ethyl ester and sodium ethylate in ethanol and then with sodium hydroxide solution. The resulting 5-cyano-4-hydroxy-2(4-n-butoxyphenyl)-pyrimidine (melting point 223.2°-229.5° C) is treated with phosphorus oxychloride to give 4-chloro-5-cyano-2-(4-n-butoxyphenyl)-pyrimidine having a melting point of 169.7°-170.2° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-cyano-4-hydroxy-2(4-n-butoxyphenyl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C(OC1C=CC(C(N)=N)=CC=1)CCC.C(OC(=O)C(=COCC)C#N)C.CC[O-].[Na+].[OH-].[Na+].[C:34]([C:36]1[C:37](O)=[N:38][C:39]([C:42]2[CH:47]=[CH:46][C:45]([O:48][CH2:49][CH2:50][CH2:51][CH3:52])=[CH:44][CH:43]=2)=[N:40][CH:41]=1)#[N:35].P(Cl)(Cl)([Cl:56])=O>C(O)C>[Cl:56][C:37]1[C:36]([C:34]#[N:35])=[CH:41][N:40]=[C:39]([C:42]2[CH:47]=[CH:46][C:45]([O:48][CH2:49][CH2:50][CH2:51][CH3:52])=[CH:44][CH:43]=2)[N:38]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCC)OC1=CC=C(C(=N)N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C#N)=COCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
5-cyano-4-hydroxy-2(4-n-butoxyphenyl)-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(=NC(=NC1)C1=CC=C(C=C1)OCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material can be obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1C#N)C1=CC=C(C=C1)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.